molecular formula C15H11Cl2N3O3S2 B3037925 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 672925-25-6

3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B3037925
CAS No.: 672925-25-6
M. Wt: 416.3 g/mol
InChI Key: HMMGUQYMUHDWKR-UHFFFAOYSA-N
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Description

3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide is a chemical compound with the CAS Registry Number 672925-25-6 . It has a molecular formula of C15H11Cl2N3O3S2 and a molecular weight of 416.30 g/mol . The compound is part of a class of molecules that feature a benzenesulfonohydrazide backbone, a group known to be of significant interest in medicinal chemistry for the development of enzyme inhibitors . Specifically, research into structurally related compounds containing both pyrrole and benzenesulfonamide motifs has shown promise in the development of potent human carbonic anhydrase (hCA) inhibitors . Some of these related inhibitors have demonstrated dual-targeting activity, also interfering with the Wnt/β-catenin signaling pathway, and exhibit potent activity against multidrug-resistant cancer cells . This suggests potential research applications for this compound in biochemistry and oncology, particularly in the exploration of novel therapeutic agents. The precise mechanism of action and full research profile of this specific compound are subjects for further investigation. This product is intended for research purposes only and is not intended for human or animal use .

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S2/c16-10-7-11(17)9-12(8-10)25(22,23)19-18-15(21)14-13(3-6-24-14)20-4-1-2-5-20/h1-9,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMGUQYMUHDWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125574
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672925-25-6
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672925-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid 2-[(3,5-dichlorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(1H-pyrrol-1-yl)-2-thiophene carboxylic acid, which is then reacted with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Example Compounds :

  • N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide (3a)
  • N′-[3-Phenylprop-2-en-1-ylidene]benzenesulfonohydrazide (3b)

Key Differences :

  • Substituents : The target compound features 3,5-dichloro and thienyl-pyrrole-carbonyl groups, whereas 3a and 3b (from ) are substituted with nitrobenzylidene and cinnamylidene groups, respectively.
  • Synthesis: All three compounds are synthesized via condensation reactions between benzenesulfonohydrazide and aldehydes. However, the target compound likely requires a more complex aldehyde precursor (e.g., 3-(1H-pyrrol-1-yl)-2-thienyl carbonyl chloride) compared to the simpler aldehydes used for 3a/b .
  • Properties : The electron-withdrawing chloro groups in the target compound may enhance thermal stability and alter solubility compared to the nitro or cinnamyl groups in 3a/b.

Thienyl-Pyrrole Derivatives

Example Compound: 4-Amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN)

Key Differences :

  • Core Structure: HKCN () is a benzamide derivative with a di-thienylpyrrole group, whereas the target compound features a sulfonohydrazide core.
  • Electronic Properties : HKCN exhibits a lower band gap (indicative of improved conductivity) due to extended π-conjugation from the di-thienylpyrrole moiety. The target compound’s thienyl-pyrrole group may similarly enhance conductivity but requires experimental validation .
  • Stability: HKCN demonstrates superior stability among 2,5-di-thienylpyrrole derivatives.

Table 2: Electronic and Stability Properties

Compound Core Structure Band Gap (Hypothetical) Stability Features
Target Compound Benzenesulfonohydrazide Moderate (predicted) High (due to H-bonding)
HKCN () Benzamide Low (experimental) Excellent (di-thienylpyrrole)

Heterocyclic Derivatives with Thiophene Moieties

Example Compounds :

  • 5-(2-Thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles ()
  • Thiazolo-pyrimidine derivatives ()

Key Differences :

  • Biological Activity: Thienyl-triazoles and oxadiazoles () exhibit broad-spectrum antibacterial activity (e.g., compound 9a).
  • Synthetic Complexity : Thiazolo-pyrimidines () require multi-step syntheses involving thiouracil derivatives and anthranilic acid, whereas the target compound’s synthesis is likely simpler (one-step condensation) .

Biological Activity

3,5-Dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide (CAS No. 672925-25-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a dichlorobenzene sulfonohydrazide moiety combined with pyrrole and thiophene groups. Its molecular formula is C15H11Cl2N3O3S2C_{15}H_{11}Cl_2N_3O_3S_2 with a molecular weight of 416.3 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various molecular targets.

PropertyValue
Molecular FormulaC15H11Cl2N3O3S2
Molecular Weight416.3 g/mol
CAS Number672925-25-6

Antimicrobial Properties

Research indicates that 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study published in PMC highlighted its effectiveness against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as pathogenic fungi including Candida auris and Aspergillus fumigatus .

Table: Antimicrobial Activity Against Pathogens

PathogenActivity Level
Staphylococcus aureusSignificant
Acinetobacter baumanniiModerate
Klebsiella pneumoniaeSignificant
Pseudomonas aeruginosaModerate
Clostridioides difficileSignificant
Candida aurisSignificant
Aspergillus fumigatusModerate

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies using human lung cancer cell lines (A549) demonstrated cytotoxic effects, suggesting that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzymatic pathways involved in cell growth .

Mechanism of Action

The proposed mechanism involves the binding of the compound to specific enzymes or receptors that play critical roles in cellular processes such as proliferation and apoptosis. For instance, it may inhibit enzymes that facilitate tumor growth, thereby exhibiting anticancer properties.

Case Studies

  • In Vitro Studies : A series of experiments conducted on A549 cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : In a comparative study, 3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide was found to outperform several conventional antibiotics against resistant bacterial strains, highlighting its role as a promising candidate for new antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 2
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3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide

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